1-(4-(Morpholinomethyl)phenyl)ethanone

Descripción general

Descripción

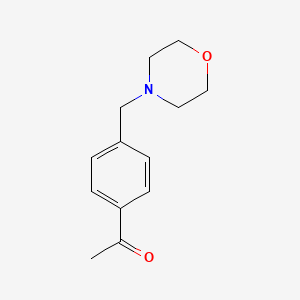

1-(4-(Morpholinomethyl)phenyl)ethanone is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group via a methylene bridge, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 1-(4-(Morpholinomethyl)phenyl)ethanone typically involves the reaction of 4-(chloromethyl)acetophenone with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

1-(4-(Morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

1-(4-(Morpholinomethyl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-(Morpholinomethyl)phenyl)ethanone is primarily based on its ability to interact with specific molecular targets and pathways. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the phenyl and ethanone groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy .

Comparación Con Compuestos Similares

1-(4-(Morpholinomethyl)phenyl)ethanone can be compared with other similar compounds, such as:

1-(4-(Piperidinylmethyl)phenyl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different biological activities and chemical reactivity.

1-(4-(Pyrrolidinylmethyl)phenyl)ethanone: Contains a pyrrolidine ring, which may affect its pharmacokinetic properties and interaction with molecular targets.

1-(4-(Azepanyl)methyl)phenyl)ethanone: Features an azepane ring, potentially altering its chemical and biological behavior compared to the morpholine-containing compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(4-(Morpholinomethyl)phenyl)ethanone, also known as morpholinomethyl ketone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C12H15N1O2

- Molecular Weight : 219.25 g/mol

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It has been observed to interact with signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study examining its effects on glioblastoma cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study 2 : Research conducted on bacterial cultures demonstrated that this compound exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent.

- Case Study 3 : In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential use in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

1-[4-(morpholin-4-ylmethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(15)13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYZKDDYXJZONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.